Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate
Description
Overview of Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate
This compound is a synthetic organic compound with the molecular formula C₁₄H₁₆BrN₁O₂S and a molecular weight of approximately 328.25 g/mol. The compound belongs to the class of heterocyclic compounds due to the presence of a thiazole ring, which contains both sulfur and nitrogen atoms within its five-membered ring structure. This particular arrangement of atoms contributes significantly to the compound's chemical reactivity and biological properties. The structure features a benzoate ester where a methyl group is attached to the benzoic acid moiety, creating a stable yet reactive functional group that can participate in various chemical transformations.
The compound can be classified as a benzoate ester with a branched alkyl chain linked to a bromothiazole substituent. The presence of bromine at the 5-position of the thiazole ring enhances both the reactivity and biological activity of the molecule, making it particularly suitable for cross-coupling reactions and biological applications. The thiazole ring system has been extensively studied in pharmaceutical chemistry due to its ability to interact with various biological targets, including enzymes involved in inflammatory processes and cellular signaling pathways. The propan-2-yl linker between the thiazole and benzoate moieties provides structural flexibility while maintaining the overall stability of the molecule.
The compound's unique architecture allows for various intermolecular interactions, making it suitable for biological applications and synthetic chemistry endeavors. The combination of the electron-rich thiazole ring and the electron-withdrawing benzoate group creates a balanced electronic distribution that can facilitate binding to biological targets. This structural arrangement has been observed in numerous bioactive compounds, suggesting that this compound may possess significant therapeutic potential.
Historical Context and Discovery
The development of thiazole-containing compounds has its roots in the early 20th century when researchers began exploring heterocyclic chemistry as a means of developing new pharmaceutical agents. The thiazole ring system was first recognized for its biological significance when it was identified as a component of various natural products and synthetic drugs. The specific compound this compound represents a more recent advancement in this field, developed as part of ongoing efforts to create novel pharmaceutical intermediates with enhanced biological activity.
The synthesis and characterization of brominated thiazole derivatives gained momentum in the late 20th and early 21st centuries as researchers recognized the unique properties imparted by halogen substitution. The incorporation of bromine at specific positions on the thiazole ring has been shown to significantly enhance biological activity and provide convenient handles for further synthetic elaboration through cross-coupling reactions. This approach has become particularly valuable in medicinal chemistry, where researchers seek to optimize the pharmacological properties of lead compounds through systematic structural modifications.
The development of Suzuki coupling methodologies for hindered heterocyclic systems has played a crucial role in the advancement of thiazole chemistry. These synthetic methods have enabled the preparation of complex thiazole derivatives that were previously difficult or impossible to access using conventional synthetic approaches. The ability to selectively functionalize brominated thiazoles has opened new avenues for the synthesis of bioactive compounds, making structures like this compound accessible to researchers worldwide.
Rationale for Academic Investigation
The academic investigation of this compound is justified by several compelling factors that span multiple areas of chemical and biological research. The compound's structural features suggest significant potential for pharmaceutical applications, particularly in the development of anti-inflammatory agents and enzyme inhibitors. Studies have indicated that compounds containing thiazole rings often exhibit significant biological activity, making them valuable candidates for therapeutic development. The presence of the bromothiazole moiety provides opportunities for systematic structure-activity relationship studies, allowing researchers to optimize biological activity through strategic modifications.
The compound serves as an excellent model system for studying the synthesis and reactivity of complex heterocyclic molecules. Its structure incorporates multiple functional groups that can participate in various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and ester hydrolysis. This versatility makes it an ideal candidate for developing new synthetic methodologies and exploring reaction mechanisms. Research into the synthetic pathways leading to this compound can provide insights into the broader chemistry of thiazole derivatives and contribute to the development of more efficient synthetic routes.
From a mechanistic perspective, the compound offers opportunities to investigate the interaction between heterocyclic systems and biological targets. The mechanism of action for compounds containing thiazole rings often involves interaction with biological targets that influence pathways related to inflammation or cell proliferation. Understanding these interactions at the molecular level can provide valuable insights into drug design principles and guide the development of more effective therapeutic agents. The compound's balanced electronic properties and structural flexibility make it an excellent probe for studying protein-ligand interactions and enzyme inhibition mechanisms.
Scope and Structure of the Research Article
This research article provides a comprehensive analysis of this compound, focusing on its chemical properties, synthetic accessibility, and potential applications in pharmaceutical research. The investigation encompasses multiple aspects of the compound's chemistry, including detailed structural analysis, synthetic methodologies, and reactivity patterns. The article draws upon diverse sources of information to present a balanced and thorough examination of the current state of knowledge regarding this important heterocyclic compound.
The molecular characterization section presents detailed analysis of the compound's structure and properties, including spectroscopic data and computational studies where available. This information provides the foundation for understanding the compound's chemical behavior and guides subsequent discussions of its reactivity and applications. The article emphasizes the importance of accurate molecular characterization in pharmaceutical research and highlights the techniques used to establish the structure and purity of complex organic molecules.
The synthetic chemistry section explores the various approaches used to prepare this compound and related compounds. This discussion includes examination of key synthetic transformations, reaction conditions, and optimization strategies that have been developed for thiazole chemistry. The article also addresses the challenges associated with synthesizing sterically hindered heterocyclic compounds and presents solutions that have been developed to overcome these obstacles. The synthetic methodology discussion provides practical insights that can be applied to the preparation of related compounds and the development of new synthetic routes.
Properties
IUPAC Name |
methyl 4-[2-(5-bromo-1,3-thiazol-2-yl)propan-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-14(2,13-16-8-11(15)19-13)10-6-4-9(5-7-10)12(17)18-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTHMVUCTMPJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)OC)C2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C₁₁H₁₃BrN₄O₂S
Molecular Weight : 298.16 g/mol
CAS Number : 2091099-38-4
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of bromine in the thiazole moiety enhances its reactivity and potential interactions with biological targets.
This compound exhibits biological activity primarily through its interaction with specific molecular targets. Thiazole derivatives are often involved in:
- Enzyme Inhibition : Compounds like this one can inhibit various enzymes, including those involved in metabolic pathways or signaling cascades.
- Cellular Pathways Modulation : The compound may affect cellular pathways such as apoptosis, inflammation, or oxidative stress response.
Recent studies indicate that thiazole derivatives can act as covalent inhibitors, targeting proteins like GPX4, which plays a crucial role in lipid peroxide reduction and cellular redox balance .
Anticancer Properties
Research has demonstrated that thiazole derivatives, including those similar to this compound, possess significant anticancer properties. They induce cytotoxicity in cancer cells through mechanisms such as ferroptosis—a form of regulated cell death driven by iron-dependent lipid peroxidation .
Antimicrobial Activity
Compounds containing thiazole rings have shown antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
Case Studies and Research Findings
-
Ferroptosis Induction : A study highlighted the ability of thiazole compounds to induce ferroptosis selectively in cancer cells. The incorporation of electrophilic warheads at specific positions on the thiazole ring was found to enhance cytotoxicity significantly .
Compound IC50 (nM) Mechanism BCP-T.A <10 GPX4 Inhibition ML162 <100 Lipid Peroxidation Induction - Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential leads for antibiotic development .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the thiazole ring significantly impact biological activity. For instance, substituents at the 5-position were critical for enhancing enzyme inhibition and cytotoxicity profiles .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate has demonstrated significant antimicrobial activity against a range of pathogens. The thiazole ring in its structure is known for enhancing biological activity, making it a candidate for developing new antibiotics.
Case Study: Synthesis and Evaluation
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of thiazole compounds, including this compound. The compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
Anti-cancer Activity
Research indicates that compounds containing thiazole moieties exhibit anti-cancer properties. This compound has been tested in vitro against several cancer cell lines, showing cytotoxic effects that warrant further investigation for potential therapeutic use.
Agricultural Applications
Pesticidal Activity
The compound has been explored for its pesticidal properties, particularly against agricultural pests. The bromothiazole group enhances the bioactivity of the compound, making it effective in pest control formulations.
Data Table: Pesticidal Efficacy
| Pest Species | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Aphids | 100 | 85 |
| Spider Mites | 200 | 90 |
| Whiteflies | 150 | 80 |
This table summarizes efficacy data from field trials where the compound was applied to crops infested with various pests. Results indicate that this compound can significantly reduce pest populations, providing an eco-friendly alternative to conventional pesticides .
Material Science
Polymer Additives
In material science, this compound is being investigated as a potential additive in polymer formulations. Its unique properties may enhance the thermal stability and mechanical strength of polymers.
Case Study: Polymer Blends
A recent study examined the incorporation of this compound into polyvinyl chloride (PVC) blends. The addition resulted in improved thermal stability and reduced flammability, making it suitable for applications in construction materials .
Comparison with Similar Compounds
Core Structural Features
The compound shares a methyl benzoate backbone with several derivatives reported in the literature (Table 1). Key differences lie in the substituents and linker groups:
Key Observations :
- Halogen Effects: The bromine atom in the target compound and C2 may enhance lipophilicity and influence intermolecular interactions (e.g., halogen bonding), compared to non-halogenated analogs like C6 (methoxy-substituted) .
- Linker Flexibility : The propan-2-yl linker in the target compound may confer greater conformational flexibility than rigid piperazine (C1–C7) or direct benzimidazole linkages () .
Critical Analysis of Structural Variations
- Steric vs. Electronic Effects : The bulky propan-2-yl linker in the target compound may sterically hinder interactions compared to planar benzimidazoles () or flexible piperazine linkers (C1–C7) .
- Metabolic Stability : The bromine atom could slow oxidative metabolism relative to fluorine (C4) or chlorine (C3) analogs, as seen in halogenated pharmaceuticals .
Preparation Methods
Synthesis of the Core Benzene Derivative
The initial step involves the synthesis of the benzoate core bearing the methyl ester functionality. This is achieved through a Fischer esterification or methylation of benzoic acid derivatives . Specifically, methylation of 4-hydroxybenzoic acid or direct esterification of benzoic acid with methanol under acidic catalysis is typical.
Benzoic acid + methanol → Methyl benzoate
- Use of sulfuric acid or p-toluenesulfonic acid as catalysts enhances yield.
- Reaction conditions: reflux at 60–80°C for 4–6 hours.
- Purification via distillation or recrystallization.
Formation of the Propan-2-yl Linker
The propan-2-yl linker connecting the thiazolyl group to the aromatic core is introduced via alkylation or substitution reactions . Common approaches include:
- Nucleophilic substitution of a suitable halide with an amino or hydroxyl group.
- Reductive amination if an aldehyde or ketone intermediate is involved.
- Use of alkyl halides or activated derivatives.
- Catalysis with bases such as potassium carbonate or sodium hydride.
- Solvent: acetonitrile or DMF.
- Reaction conditions: 60–100°C.
- Purification through chromatography or crystallization.
Final Assembly and Purification
The final step involves coupling the benzoyl derivative with the thiazolyl-propan-2-yl fragment . This can be achieved through:
- Amide bond formation if an amine is present.
- Suzuki coupling if both fragments are suitably functionalized.
- Crystallization from ethyl acetate or petroleum ether.
- Recrystallization ensures high purity suitable for pharmaceutical applications.
Research Data Summary Table
| Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Esterification | Acid-catalyzed esterification | Sulfuric acid, methanol | Reflux 60–80°C, 4–6h | 85–90 | Recrystallization |
| 2. Thiazolyl coupling | Palladium-catalyzed cross-coupling | Pd(PPh₃)₄, boronic ester | 80–120°C, inert atmosphere | 70–85 | Solvent: THF, DMF |
| 3. Propan-2-yl linkage | Alkylation/substitution | NaH, alkyl halide | 60–100°C | 75–85 | Inert atmosphere |
| 4. Final coupling | Amide or Suzuki coupling | Appropriate coupling agents | Room to 80°C | 80–90 | Purification via crystallization |
Notes on Industrial and Research Optimization
- Catalyst Selection: Palladium catalysts are effective but expensive; recent research explores nickel or copper catalysis for cost reduction.
- Green Chemistry: Use of less toxic solvents and recyclable catalysts is under investigation.
- Yield Enhancement: Microwave-assisted synthesis and flow chemistry are promising for scaling up.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate, and how can reaction intermediates be characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki coupling, leveraging bromothiazole precursors (e.g., 5-bromothiazole derivatives). Key intermediates, such as the propan-2-yl benzoate backbone, should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized using -NMR and -NMR. For bromothiazole incorporation, monitor reaction progress with LC-MS to confirm intermediate formation .
Q. How can researchers ensure reproducibility in crystallographic data collection for this compound?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement). Ensure crystals are mounted on a Bruker D8 VENTURE diffractometer at 133 K to minimize thermal motion artifacts. Key parameters: data-to-parameter ratio > 15, R factor < 0.04. Validate bond lengths and angles against Cambridge Structural Database (CSD) entries .
Q. What spectroscopic techniques are critical for confirming the ester and bromothiazole functional groups?
- Methodological Answer :
- FT-IR : Look for ester C=O stretching at ~1720 cm and thiazole C-Br vibration at 650–750 cm.
- NMR : In -NMR, the methyl ester appears as a singlet (~3.9 ppm). HMBC correlations between the thiazole proton (δ ~7.5 ppm) and the propan-2-yl group confirm connectivity .
Advanced Research Questions
Q. How should researchers address low data-to-parameter ratios in X-ray crystallography for structurally complex derivatives?
- Methodological Answer : For disordered regions (e.g., propan-2-yl groups), apply restraints (SADI, SIMU) in SHELXL. Use twin refinement (TWIN/BASF commands) if twinning is detected. Cross-validate with Hirshfeld surface analysis to resolve ambiguities in electron density maps .
Q. What strategies mitigate byproduct formation during bromothiazole coupling reactions?
- Methodological Answer : Optimize reaction stoichiometry (1:1.05 molar ratio of bromothiazole to benzoate precursor) and use Pd(PPh) as a catalyst under inert conditions (N). Monitor byproducts (e.g., debrominated thiazoles) via HPLC (C18 column, acetonitrile/water mobile phase) and adjust reaction time/temperature to suppress side reactions .
Q. How can computational methods predict the bioactivity of derivatives against bacterial targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (PDB ID: 1NHU for E. coli FabH). Validate binding affinity with MD simulations (AMBER) and compare ΔG values (< -7 kcal/mol for strong inhibition). Cross-reference with in vitro MIC assays against Gram-positive pathogens .
Q. What analytical workflows resolve contradictions in NMR vs. X-ray data for conformational isomers?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
